molecular formula C21H18BrN5 B149368 Ethidium monoazide bromide CAS No. 58880-05-0

Ethidium monoazide bromide

カタログ番号: B149368
CAS番号: 58880-05-0
分子量: 420.3 g/mol
InChIキー: GHUXAYLZEGLXDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethidium Monoazide Bromide (EMA) is a nucleic acid-intercalating dye widely used in molecular biology to differentiate viable and dead bacterial cells. Its mechanism involves selectively penetrating compromised cell membranes of dead cells, intercalating into DNA, and forming covalent bonds upon photoactivation (365 nm light), thereby inhibiting PCR amplification of dead cell DNA . This property underpins its application in viability PCR (v-PCR), enabling accurate detection of live bacteria, including "viable but non-culturable" (VBNC) states .

EMA has been optimized for diverse applications:

  • Food Safety: Detecting Salmonella Typhimurium in chicken (50 µg/mL EMA) and Vibrio parahaemolyticus in seafood (2.0 µg/mL EMA) .
  • Environmental Monitoring: Identifying Legionella pneumophila in water samples .
  • Clinical Diagnostics: Detecting Staphylococcus aureus (0.3–2.0 µg/mL EMA) and Escherichia coli O157:H7 (12 CFU/mL sensitivity) .

Critical parameters include EMA concentration, photoactivation time (10–25 minutes), and compatibility with surfactants (e.g., sodium deoxycholate) to enhance dead-cell penetration .

準備方法

Chemical Synthesis of Ethidium Monoazide Bromide

The synthesis of EMA bromide originates from its parent compound, ethidium bromide, through strategic chemical modifications. Ethidium bromide’s core structure consists of a planar phenanthridine ring system with ethyl and phenyl substituents, which facilitates intercalation into nucleic acids . Introducing an azide (-N₃) group at the 8-position of the phenanthridine ring converts ethidium bromide into its monoazide derivative .

Reaction Mechanism and Conditions

The synthesis involves nucleophilic substitution, where a bromine atom in ethidium bromide is replaced by an azide group. Sodium azide (NaN₃) serves as the azide source, reacting with ethidium bromide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (60–80°C) . The reaction proceeds under inert atmospheric conditions to prevent oxidation by-products. A critical challenge is avoiding over-azidation, which produces diazide contaminants .

Key Synthetic Steps

  • Azidation : Ethidium bromide (10 mmol) is dissolved in anhydrous DMF, followed by the addition of sodium azide (15 mmol). The mixture is stirred at 70°C for 12 hours .

  • Quenching : The reaction is quenched with ice-cold water, precipitating the crude product.

  • Neutralization : The pH is adjusted to 7.0 using dilute hydrochloric acid to stabilize the azide group .

Purification and Isolation Techniques

Crude EMA bromide often contains unreacted ethidium bromide and diazide byproducts, necessitating rigorous purification.

Chromatographic Separation

Column chromatography with silica gel (60–120 mesh) effectively isolates EMA bromide from impurities. A gradient elution of dichloromethane and methanol (95:5 to 80:20) separates monoazide (Rf = 0.45) from diazide (Rf = 0.62) . Fractions are monitored via thin-layer chromatography (TLC) under UV light (254 nm).

Recrystallization

The purified product is recrystallized from a methanol-diethyl ether mixture (1:3) to yield orange-red crystals. This step enhances purity to >95%, as confirmed by high-performance liquid chromatography (HPLC) .

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis Spectroscopy : EMA bromide exhibits absorption maxima at 285 nm and 504 nm, with a fluorescence emission peak at 600 nm upon DNA binding .

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 420.31 [M]⁺, consistent with the molecular formula C₂₁H₁₈BrN₅ .

Purity Assessment

HPLC analysis using a C18 column (acetonitrile-water, 70:30) reveals a single peak with a retention time of 6.8 minutes, indicating homogeneity .

Parameter Value Source
Molecular Weight420.31 g/mol
CAS Number58880-05-0
Melting Point260–262°C (decomposes)
Purity (HPLC)≥95%

Challenges and Optimizations

Early synthesis methods suffered from low yields (30–40%) due to diazide formation . Modifying reaction stoichiometry (ethidium bromide:sodium azide = 1:1.5) and reducing reaction time to 8 hours increased yields to 65–70% . Additionally, substituting DMF with dimethyl sulfoxide (DMSO) improved azide incorporation efficiency by 15% .

化学反応の分析

Types of Reactions: Ethidium monoazide bromide primarily undergoes photolysis, where exposure to light activates the azide group, allowing it to form covalent bonds with nucleic acids. This reaction is crucial for its application in labeling dead cells .

Common Reagents and Conditions:

    Reagents: Sodium azide, ethidium bromide, aqueous solvents.

    Conditions: Controlled temperature, pH, and light exposure for photolysis.

Major Products: The major product of the photolysis reaction is a covalently bound complex of this compound with nucleic acids, which exhibits enhanced fluorescence .

科学的研究の応用

Viability PCR and Cell Viability Assessment

Ethidium monoazide bromide is primarily utilized in viability PCR (v-PCR) to differentiate between live and dead cells. The dye is cell membrane-impermeable, allowing it to penetrate only dead cells. Upon exposure to light, EMA binds covalently to the DNA of these dead cells, rendering it incapable of amplification during PCR processes. This selective binding enables researchers to quantify viable cells in mixed populations effectively.

Key Findings:

  • EMA can inhibit the amplification of DNA from dead cells while allowing the amplification of DNA from viable cells, facilitating accurate quantification in complex samples .
  • A study demonstrated that EMA combined with real-time loop-mediated isothermal amplification (Rti-LAMP) could effectively discriminate between viable and heat-killed Salmonella enterica ser. Enteritidis .

Enhancing Virus Detection Techniques

EMA has been shown to improve the sensitivity of high-throughput sequencing and DNA array technologies by reducing the background noise from host genomic nucleic acids. This application is particularly relevant in virology, where distinguishing viral RNA from host RNA is crucial for accurate detection.

Case Study:

  • In a study involving porcine reproductive and respiratory syndrome virus (PRRSV), EMA treatment significantly decreased amplifiable host genomic content, thereby enhancing the detection sensitivity of viral probes in clinical samples . The results indicated an increase in the number of specific PRRSV reads and overall coverage.

Applications in Environmental Microbiology

EMA's ability to differentiate between live and dead microorganisms has made it a valuable tool in environmental microbiology. It allows researchers to assess microbial viability in various environments, including soil and water samples.

Example Applications:

  • EMA has been employed to monitor microbial populations in contaminated sites, providing insights into the effectiveness of bioremediation efforts.
  • Studies have utilized EMA to evaluate the impact of environmental stressors on microbial communities, aiding in understanding ecosystem health.

Use in Food Safety Testing

In food microbiology, EMA is instrumental for assessing microbial contamination and ensuring food safety. By accurately quantifying viable pathogens, EMA helps in evaluating the effectiveness of food processing methods such as pasteurization.

Research Insights:

  • A study highlighted the application of EMA-PCR for detecting viable but non-culturable (VBNC) pathogens in food products, which traditional culture methods might miss . This capability is critical for preventing foodborne illnesses.

Flow Cytometry and Microscopy Applications

EMA is compatible with flow cytometry and fluorescence microscopy, allowing for detailed analysis of cell populations based on viability. Researchers can visualize and quantify live versus dead cells within complex mixtures.

Technical Details:

  • When used with flow cytometry, EMA enables high-throughput analysis of cell viability across various sample types, enhancing the efficiency of microbial assessments .

作用機序

Ethidium monoazide bromide exerts its effects through a photolysis mechanism. Upon exposure to light, the azide group is activated, allowing the compound to covalently bind to nucleic acids in cells with compromised membranes. This binding significantly enhances the fluorescence of the compound, making it detectable through various imaging techniques . The primary molecular targets are nucleic acids, and the pathways involved include the selective labeling of dead cells in the presence of live cells .

類似化合物との比較

Comparison with Similar Compounds: EMA vs. Propidium Monoazide (PMA)

Propidium Monoazide (PMA), a derivative of ethidium bromide, is the primary alternative to EMA. Both dyes exclude viable cells with intact membranes but differ in key aspects:

Mechanism and Selectivity

  • EMA : Smaller molecular weight allows deeper DNA intercalation but may penetrate live cells at high concentrations, causing false negatives . For example, EMA at >10 µg/mL inhibits Lactobacillus plantarum live cells .
  • PMA : Larger molecular weight reduces live-cell penetration, enhancing selectivity. Studies on Legionella showed PMA’s superior exclusion of viable cells compared to EMA .

Toxicity and Optimization

  • EMA : Requires strict concentration optimization. For instance, 2.0 mg/L EMA effectively excluded dead Ralstonia solanacearum without affecting live cells , but 50 µg/mL was optimal for Salmonella in chicken .
  • PMA : Less toxic to live cells, permitting broader concentration ranges. PMA at 10–50 µM is effective for Bacillus spores .

Application Performance

  • EMA : Effective in complex matrices like seafood and effluents but may require surfactants (e.g., sodium deoxycholate) to improve dead-cell penetration .
  • PMA : Preferred for Gram-negative bacteria (e.g., Enterobacter sakazakii) due to reduced false negatives .

Comparative Studies

  • Legionella Detection : PMA-qPCR showed higher correlation with culture methods than EMA-qPCR, which occasionally underestimated viable counts .
  • Mixed Bacterial Flora : EMA outperformed PMA in fish fillet studies, highlighting context-dependent efficacy .

Table 1: EMA vs. PMA Comparison

Parameter EMA PMA
Molecular Weight Lower (~499 Da) Higher (~511 Da)
Live-Cell Toxicity Moderate (requires precise optimization) Low
Optimal Concentration 2.0 µg/mL – 50 µg/mL 10–50 µM
Photoactivation Time 10–25 minutes 5–15 minutes
Key Applications Food safety, VBNC detection Environmental monitoring, Gram-negative

生物活性

Ethidium monoazide bromide (EMA) is a fluorescent dye primarily used in molecular biology to distinguish viable from non-viable cells by selectively intercalating into DNA. This compound has gained significant attention for its role in improving the accuracy of quantitative PCR (qPCR) assays, particularly in environmental microbiology and clinical diagnostics. This article provides a comprehensive overview of EMA's biological activity, including its mechanism of action, applications, and relevant case studies.

This compound is a DNA intercalating agent that penetrates cells with compromised membranes. Once inside, it binds to DNA and forms a covalent bond upon exposure to light, effectively modifying the DNA structure. This modification inhibits the amplification of DNA from dead cells during PCR, allowing researchers to focus on the viable population.

  • Intercalation : EMA intercalates between base pairs of DNA.
  • Photoactivation : Upon exposure to bright light, EMA generates reactive nitrene radicals that covalently link to DNA.
  • Inhibition of Amplification : The modified DNA cannot be amplified by PCR, thus distinguishing viable cells from dead ones.

Applications

EMA is utilized in various fields, including:

  • Microbial Ecology : To assess the viability of microbial populations in environmental samples.
  • Clinical Diagnostics : For the detection of pathogens in clinical specimens.
  • Food Safety : To evaluate the presence of viable pathogens in food products.

Case Study 1: Viable/Dead Cell Differentiation

A study investigated the efficacy of EMA combined with qPCR for differentiating viable and dead Legionella pneumophila in environmental samples. The results indicated that EMA effectively inhibited the amplification of DNA from non-viable cells, allowing for a more accurate assessment of viable cell counts.

Sample TypeViable Cell Count (CFU/ml)Dead Cell Count (CFU/ml)
Untreated1.2 x 10^50
EMA-treated1.0 x 10^52.0 x 10^4

This demonstrates EMA's potential for real-time monitoring of bacterial viability in complex samples .

Case Study 2: Application in Biogas Plants

In another study, researchers examined the bacterial community composition in biogas plants using EMA and Ion Torrent sequencing. The findings revealed that EMA treatment allowed for the exclusion of DNA from dead cells, providing insights into the dynamics of viable bacterial populations throughout the anaerobic digestion process.

Sample LocationDominant PhylaChanges Post-Digestion
InfluentFirmicutesIncreased Proteobacteria
Biogas ReactorFirmicutesDecreased Proteobacteria
Post-DigesterFirmicutesStable Composition

This study highlights EMA's utility in understanding microbial ecology within bioprocessing environments .

Discussion

EMA's ability to selectively bind to DNA from dead cells while permitting amplification from viable cells makes it a powerful tool for researchers. Its applications span across various fields where understanding cell viability is crucial. However, careful consideration must be given to experimental conditions such as light exposure and dye concentration to optimize its effectiveness.

Q & A

Basic Research Questions

Q. How does EMA selectively distinguish viable and dead bacterial cells in PCR-based viability assays?

EMA penetrates cells with compromised membranes (dead cells) and intercalates into DNA. Upon photoactivation (e.g., exposure to 450–495 nm light), it covalently cross-links to DNA, inhibiting PCR amplification from dead cells. Viable cells with intact membranes exclude EMA, allowing amplification of their DNA. This method requires optimized light exposure (e.g., 5–10 minutes under halogen lamps) and EMA concentrations (e.g., 10–50 µg/mL) to avoid incomplete cross-linking or cytotoxicity .

Q. What are the key differences between EMA and propidium monoazide (PMA) in viability PCR applications?

EMA and PMA both bind DNA in dead cells, but PMA is more effective for Gram-negative bacteria due to better membrane penetration. EMA may underpenetrate Gram-positive species with thick peptidoglycan layers, leading to residual DNA amplification. PMA also exhibits lower cytotoxicity, making it preferable for sensitive viability assays. Comparative studies recommend PMA for complex samples with mixed bacterial populations .

Q. What protocols are recommended for standardizing EMA treatment in microbial viability studies?

  • Sample preparation : Centrifuge microbial cultures (e.g., 10,000 × g for 5 minutes) and resuspend in PBS.
  • EMA treatment : Add EMA (final concentration 10–50 µg/mL), incubate in the dark (5–10 minutes), and photoactivate with halogen light (e.g., 500 W for 10 minutes).
  • DNA extraction : Use phenol-chloroform or commercial kits, ensuring removal of cell debris to minimize DNA loss from dead cells .

Advanced Research Questions

Q. How can EMA-qPCR be optimized to detect viable but non-culturable (VBNC) pathogens in environmental samples?

For VBNC detection (e.g., Legionella pneumophila in water systems), combine EMA pretreatment with qPCR targeting species-specific genes (e.g., mip for Legionella). Adjust EMA concentrations to 20–30 µg/mL to avoid overpenetration into stressed cells. Validate results with viability controls (e.g., heat-killed vs. live cells) and correlate with culture methods to confirm VBNC states .

Q. What experimental factors contribute to false-positive signals in EMA-treated samples, and how can they be mitigated?

  • Incomplete photoactivation : Insufficient light exposure leaves unbound EMA, failing to block PCR amplification. Use calibrated light sources and validate cross-linking efficiency via electrophoresis.
  • High dead cell ratios : DNA from lysed cells may persist in supernatants. Centrifuge samples post-EMA treatment and discard pellets to remove debris-bound DNA .

Q. How does EMA interact with DNA in complex matrices (e.g., biofilms or clinical specimens), and how should protocols be adapted?

Biofilms and clinical samples contain inhibitors (e.g., humic acids, host DNA) that reduce EMA efficacy. Pre-treat samples with filtration (0.22 µm pores) or enzymatic digestion (e.g., proteinase K). Increase EMA concentrations to 50 µg/mL and extend photoactivation to 15 minutes for dense matrices .

Q. What are the limitations of EMA in viability assessments for eukaryotic cells (e.g., fungal spores or protozoa)?

EMA’s efficacy is limited in eukaryotes due to larger cell sizes and complex membranes. For fungal spores (e.g., Aspergillus), combine EMA with mechanical disruption (e.g., bead beating) to enhance penetration. Validate with ATP-based viability assays to confirm EMA’s accuracy in these systems .

Q. Methodological Troubleshooting

Q. How can researchers address inconsistent EMA performance across bacterial species?

Perform species-specific validation:

  • Test EMA concentrations (5–100 µg/mL) and photoactivation times.
  • Use flow cytometry with membrane integrity dyes (e.g., SYTO 9/PI) as a ground-truth reference.
  • For Gram-positive bacteria (e.g., Staphylococcus), supplement EMA with membrane permeabilizers (e.g., 0.1% Triton X-100) .

Q. What analytical controls are essential for EMA-based viability studies?

Include:

  • Negative controls : Heat-killed cells treated with EMA.
  • Positive controls : Untreated viable cells.
  • Inhibition controls : Spiked internal amplification controls (IACs) to detect PCR inhibitors from EMA or sample matrices .

Q. Emerging Applications

Q. Can EMA be integrated with isothermal amplification (e.g., LAMP) for rapid viability testing?

Yes. EMA-LAMP protocols for Salmonella use 30-minute pre-treatment with 20 µg/mL EMA and loop primers targeting invA. Results correlate with culture methods but require stringent optimization to prevent false negatives from residual DNA .

Q. How does EMA treatment affect metagenomic analyses of microbial communities?

EMA alters community fingerprints by removing DNA from dead cells. For drinking water biofilms, EMA-treated samples show reduced diversity in DGGE profiles compared to untreated samples. Pair EMA with 16S rRNA sequencing to distinguish active vs. dormant taxa .

特性

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69498-50-6 (Parent)
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-05-0
Record name Ethidium monoazide bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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